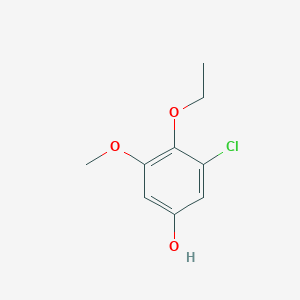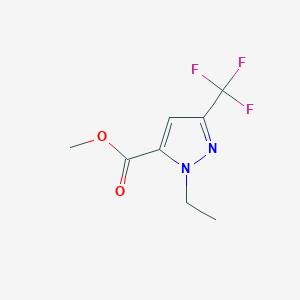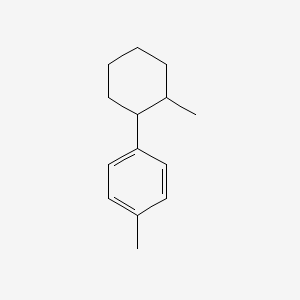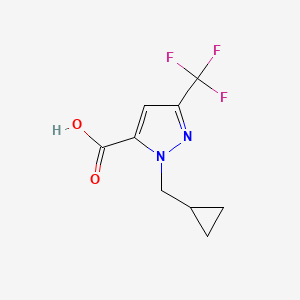
Cholecystokinin Octapeptide (1-6) (desulfated)
Descripción general
Descripción
Cholecystokinin Octapeptide (1-6) (desulfated), also known as CCK-8 (1-6) (desulfated), is a peptide with the sequence Asp-Tyr-Met-Gly-Trp-Met . It has a molecular weight of 801.94 and a molecular formula of C36H47N7O10S2 .
Molecular Structure Analysis
The molecular structure of Cholecystokinin Octapeptide (1-6) (desulfated) is represented by the formula C36H47N7O10S2 . This indicates that the molecule is composed of 36 carbon atoms, 47 hydrogen atoms, 7 nitrogen atoms, 10 oxygen atoms, and 2 sulfur atoms .Aplicaciones Científicas De Investigación
Gastric Secretion and Acid Secretion
Cholecystokinin octapeptide (CCK-8), and its desulfated form, have been studied for their effects on gastric secretion. For instance, Gadacz and Way (1972) found that desulfated CCK-8 evoked similar maximal rates of acid secretion from Heidenhain pouches in dogs as pentagastrin, a known stimulator of gastric acid secretion (Gadacz & Way, 1972).
Effect on Food Intake
Inui et al. (1989) explored the effects of desulfated CCK-8 on food intake in dogs, demonstrating that it had a significant effect on satiety, albeit less potent than the sulfated form (Inui et al., 1989).
Neuromodulation and Dopamine Binding
Murphy and Schuster (1982) found that desulfated CCK-8 affects the binding sites for dopamine in rat striatal homogenates, indicating a possible regulatory role in dopamine systems (Murphy & Schuster, 1982).
Biliary Excretion and Metabolism
Gores, Miller, and LaRusso (1986) showed that desulfated CCK-8 is extracted by the liver and appears in bile in completely metabolized forms, shedding light on its hepatic processing (Gores, Miller, & LaRusso, 1986).
Muscular Effects
D'Amato, Stamford, and Bennett (1990) studied the motor effects of CCK-8 on human isolated alimentary muscle, finding that it induces contraction in various muscular tissues (D'Amato, Stamford, & Bennett, 1990).
Inhibitory Neuronal Effects
Morin et al. (1983) investigated the effects of CCK8 on neurons in the nucleus tractus solitarius, finding an inhibitory effect on spike discharges, including those related to respiration (Morin et al., 1983).
Mecanismo De Acción
Target of Action
Cholecystokinin Octapeptide (1-6) (desulfated), also known as L-Methionine, L-alpha-aspartyl-L-tyrosyl-L-methionylglycyl-L-tryptophyl-, is a synthetic desulfated octapeptide of cholecystokinin (CCK) . CCK acts both as a hormone and a neurotransmitter and is found in the gastrointestinal system and the central nervous system .
Mode of Action
It is known that cck acts as a satiety peptide that inhibits food intake . This suggests that Cholecystokinin Octapeptide (1-6) (desulfated) may interact with its targets to regulate food intake.
Result of Action
Given its role as a satiety peptide, it is likely that its action results in decreased food intake .
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N7O10S2/c1-54-13-11-26(41-34(50)28(15-20-7-9-22(44)10-8-20)43-32(48)24(37)17-31(46)47)33(49)39-19-30(45)40-29(35(51)42-27(36(52)53)12-14-55-2)16-21-18-38-25-6-4-3-5-23(21)25/h3-10,18,24,26-29,38,44H,11-17,19,37H2,1-2H3,(H,39,49)(H,40,45)(H,41,50)(H,42,51)(H,43,48)(H,46,47)(H,52,53)/t24-,26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHPECOPKUHAI-CISYKLKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N7O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cholecystokinin Octapeptide (1-6) (desulfated) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B1435216.png)
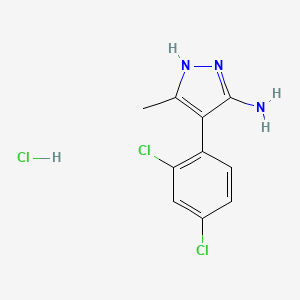

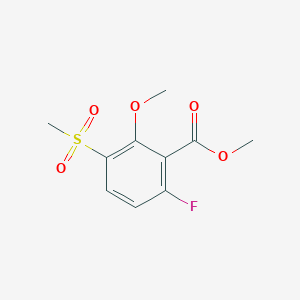
![2-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435222.png)
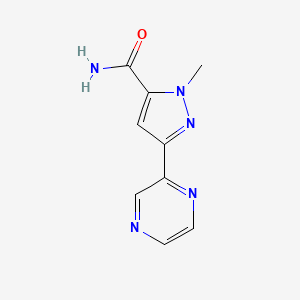
![tert-Butyl 5-oxo-7-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1435226.png)
![tert-Butyl 6-(hydroxymethyl)-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1435227.png)
![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
